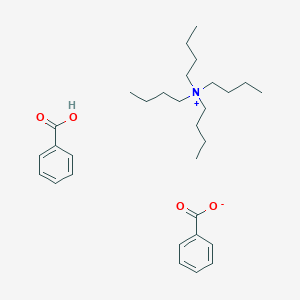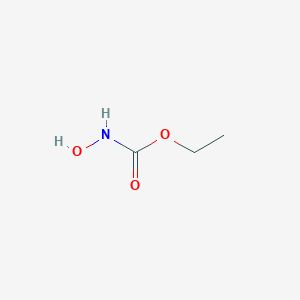
N-羟基脲
描述
N-Hydroxyurethane is a reactant involved in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions and intermolecular ortho-C-H amidation of anilides .
Synthesis Analysis
N-Hydroxyurethane is used to synthesize N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine . It is also involved in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions .Molecular Structure Analysis
The molecular formula of N-Hydroxyurethane is C3H7NO3 and its molecular weight is 105.09 .Chemical Reactions Analysis
N-Hydroxyurethane is used in the synthesis of molecules for intermolecular Sharpless aminohydroxylation reactions .Physical And Chemical Properties Analysis
N-Hydroxyurethane is a liquid at 20 degrees Celsius. It has a boiling point of 113-116 °C at 3 mmHg, a refractive index of 1.445, and a density of 1.3895 .科学研究应用
抗肿瘤活性:N-羟基脲已被研究用于其抗肿瘤活性。研究发现它对各种可移植的小鼠肿瘤具有活性,暗示其在癌症研究和治疗中的潜力 (Hahn, Botkin & Adamson, 1966)。
细菌恢复和DNA修复:研究表明,细菌如大肠杆菌可以从N-羟基脲的致命作用中恢复,这涉及DNA修复机制。这意味着其在研究细菌抗性和恢复过程中的潜在应用 (Mullinix & Rosenkranz, 1971)。
代谢研究:研究表明,N-羟基脲与脲相比产生不同的生理效应,如对体温和脑中的5-羟色胺含量的影响。这表明其在代谢研究和理解药物作用中的作用 (Spriggs & Stockham, 1966)。
细胞毒性和组织修复:研究表明,N-羟基脲导致高细胞增殖率组织中的急性细胞死亡。这一发现对于理解各种化合物对快速分裂细胞的细胞毒性效应至关重要 (Philips et al., 1967)。
骨组织工程应用:N-羟基脲已被纳入聚氨酯/氟羟基磷灰石纳米复合支架中,显示出在骨组织工程中的潜力。这些支架具有适合组织再生的特性 (Asefnejad et al., 2011)。
非异氰酸酯聚氨酯:N-羟基脲在非异氰酸酯聚氨酯的形成中发挥作用,由于其环境友好性和毒性降低而受到关注。这对于开发可持续材料至关重要 (Kathalewar et al., 2013)。
抗微生物应用:N-羟基脲已被用于制造抗微生物和控制生物膜的表面。这种应用在开发医疗设备和表面以减少微生物生长方面具有重要意义 (Luo et al., 2015)。
聚合物化学和催化:它作为一种有机催化剂,用于将CO2固定到环氧化合物中,形成环状碳酸酯。这显示了它在绿色化学和聚合物合成中的实用性 (Motokucho & Morikawa, 2020)。
医疗器械应用:由于其生物相容性和物理性能,改性N-羟基脲聚氨酯已被用于医疗器械的制造 (Macocinschi et al., 2009)。
持续释放药物传递:基于N-羟基脲的聚氨酯被应用于持续释放药物传递系统中,突显了其在制药应用中的重要性 (Lowinger et al., 2018)。
作用机制
Target of Action
N-Hydroxyurethane is a chemical compound that interacts with various biological targets. The primary target of N-Hydroxyurethane is the pyrimidine base, cytosine, of nucleic acids . This interaction plays a crucial role in its mechanism of action.
Mode of Action
The mode of action of N-Hydroxyurethane involves its reaction with the pyrimidine base, cytosine, of nucleic acids . This interaction leads to changes at the molecular level, affecting the structure and function of the nucleic acids.
Biochemical Pathways
It is known that n-hydroxyurethane can cause chromosomal fragmentation at millimolar concentrations . This suggests that it may interfere with DNA replication and repair pathways, leading to genomic instability.
Pharmacokinetics
It is known that n-hydroxyurethane can be synthesized from urethane, suggesting that it may be metabolized in the body .
Result of Action
The interaction of N-Hydroxyurethane with nucleic acids can lead to chromosomal fragmentation at millimolar concentrations . This can result in cell toxicity, particularly in cultured normal human leukocytes . The cellular effects of N-Hydroxyurethane’s action are likely to depend on the concentration of the compound and the specific cell type.
安全和危害
未来方向
Non-isocyanate polyurethanes (NIPUs) based on the polyaddition of poly(cyclic carbonate)s to polyamines have emerged in the past decade as greener alternatives to conventional PUs. N-Hydroxyurethane could potentially be a safer alternative to harmful bisphenol A-based PHUs and provide a useful strategy for CO2 revalorization .
生化分析
Biochemical Properties
N-Hydroxyurethane plays a significant role in biochemical reactions, particularly in the synthesis of molecules used for intermolecular Sharpless aminohydroxylation reactions and intermolecular ortho-C-H amidation of anilides . It interacts with enzymes such as N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine, facilitating these reactions. The nature of these interactions involves the formation of stable intermediates that promote the desired chemical transformations.
Cellular Effects
N-Hydroxyurethane has been shown to cause chromosomal fragmentation at millimolar concentrations and induce cell toxicity in cultured normal human leukocytes . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects highlight the potential cytotoxic nature of N-Hydroxyurethane and its impact on cellular processes.
属性
IUPAC Name |
ethyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEWEGHHYWGXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207635 | |
| Record name | N-Hydroxyurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
589-41-3 | |
| Record name | Hydroxyurethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxyurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxyurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxyurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxyurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydroxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYURETHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWI3C4ASI7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of N-Hydroxyurethane in rodents?
A1: N-Hydroxyurethane is primarily metabolized via N-hydroxylation in rodents, leading to the formation of urethane. [] Interestingly, urethane can also be converted back to N-Hydroxyurethane in these animals, indicating a reversible metabolic pathway. []
Q2: Does N-Hydroxyurethane metabolism differ in various organs?
A2: Yes, while liver homogenates from several species can metabolize N-Hydroxyurethane into urethane, this activity is not consistently observed in other organs. For example, whole-body homogenates of newborn mice and lung homogenates of young rats showed minimal or no metabolism of urethane to N-Hydroxyurethane. []
Q3: What enzyme is responsible for the conversion of N-Hydroxyurethane to urethane in the liver?
A3: Studies suggest that liver aldehyde oxidase plays a significant role in the reduction of N-Hydroxyurethane to urethane. This reaction requires the presence of electron donors like acetaldehyde or 2-hydroxypyrimidine. []
Q4: What other metabolic pathways are involved in N-Hydroxyurethane breakdown?
A4: N-Hydroxyurethane can also be conjugated with glucuronic acid, forming N-hydroxyurethane glucuronide. [] Additionally, studies have identified ethylmercapturic acid, ethylmercapturic acid sulfoxide, and N-acetyl-S-carbethoxycysteine as urinary metabolites in animals treated with N-Hydroxyurethane. []
Q5: What is the molecular formula and weight of N-Hydroxyurethane?
A5: The molecular formula of N-Hydroxyurethane is C3H7NO3, and its molecular weight is 105.09 g/mol.
Q6: Are there specific spectroscopic data available for N-Hydroxyurethane?
A6: While the provided research excerpts do not detail specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize compounds like N-Hydroxyurethane.
Q7: What are the carcinogenic effects of N-Hydroxyurethane?
A8: N-Hydroxyurethane has been shown to induce thymic lymphosarcomas and lung adenomas in mice following repeated intraperitoneal injections. []
Q8: How does the carcinogenic potency of N-Hydroxyurethane compare to urethane?
A9: Studies in mice suggest that N-Hydroxyurethane exhibits similar carcinogenic potency to urethane in inducing both thymic lymphosarcomas and lung adenomas. [, ]
Q9: Does N-Hydroxyurethane affect DNA synthesis?
A11: Yes, N-Hydroxyurethane has been shown to inhibit DNA synthesis in HeLa cells without significantly affecting RNA or protein synthesis. This inhibition is thought to target a reaction in the biosynthesis of deoxyribonucleotides from ribonucleotides. []
Q10: Does N-Hydroxyurethane induce chromosome aberrations?
A12: Research suggests that N-Hydroxyurethane can induce chromosome aberrations in both plant and human cell models. In Vicia faba root meristems, it caused chromosomal breaks. [] Similarly, in cultured human leukocytes, N-Hydroxyurethane at millimolar concentrations resulted in a high incidence of chromosome breaks. []
Q11: How is N-Hydroxyurethane typically analyzed and quantified?
A13: Gas chromatography, particularly when coupled with derivatization techniques like trimethylsilylation or acetylation, has been used for the analysis and quantification of N-Hydroxyurethane and its metabolites. [] Colorimetric methods for determining N-Hydroxyurethane and related compounds have also been developed. []
Q12: Has N-Hydroxyurethane been investigated for any therapeutic applications?
A15: While N-Hydroxyurethane itself is not used clinically, some derivatives, particularly bis(aziridinyl)phosphinyl-N-hydroxyurethane derivatives, have shown promising antitumor activity in preclinical studies. [, ]
Q13: Is there any research on N-Hydroxyurethane's impact on specific organs like the prostate?
A16: Studies have investigated the uptake and secretion of N-Hydroxyurethane by the prostate gland in dogs and rats. Results show that it can rapidly enter the prostate and be recovered from prostatic fluid, indicating its ability to penetrate this organ. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



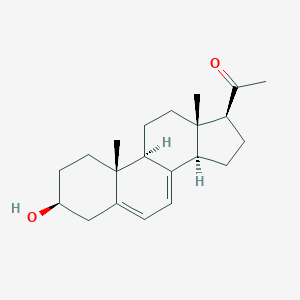


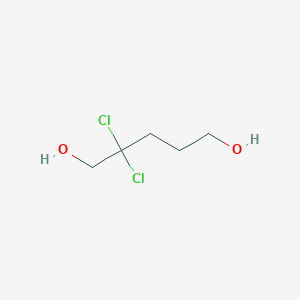
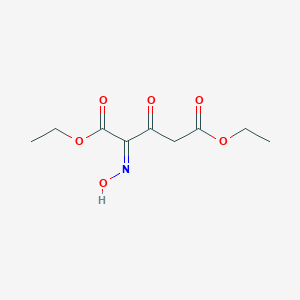

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)

